molecular formula C15H27N3O3S B1460608 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]- CAS No. 181272-15-1

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]-

Cat. No.: B1460608
CAS No.: 181272-15-1
M. Wt: 329.5 g/mol
InChI Key: YWHYCNOAVVFIBE-OBJOEFQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]- is a complex organic compound with a unique structure that includes a thienoimidazole core. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Mechanism of Action

Target of Action

The primary target of this compound is nitric oxide synthases . Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide from L-arginine. Nitric oxide is a key cellular signaling molecule, involved in various physiological processes.

Mode of Action

The compound acts as an inhibitor of nitric oxide synthases . It binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This results in a decrease in nitric oxide production.

Pharmacokinetics

It is soluble in 1 m hcl, suggesting that it may be well-absorbed in the stomach . The compound’s bioavailability, distribution, metabolism, and excretion remain to be investigated.

Biochemical Analysis

Biochemical Properties

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) plays a significant role in biochemical reactions. It interacts with enzymes such as nitric oxide synthases, inhibiting their activity . This inhibition is crucial as nitric oxide synthases are involved in the production of nitric oxide, a signaling molecule that plays a role in various physiological processes. The compound also interacts with proteins and other biomolecules, affecting their function and stability .

Cellular Effects

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s inhibition of nitric oxide synthases can lead to reduced nitric oxide levels, impacting cell signaling and metabolic pathways . Additionally, it has been observed to protect human nerve cells from hypoxia-induced cell damage .

Molecular Mechanism

The molecular mechanism of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) involves its binding interactions with biomolecules. It inhibits nitric oxide synthases by binding to their active sites, preventing the production of nitric oxide . This inhibition can lead to changes in gene expression and enzyme activity, affecting various physiological processes . The compound’s ability to protect nerve cells from hypoxia-induced damage is also linked to its molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, maintaining its inhibitory effects on nitric oxide synthases . Its degradation over time can lead to reduced efficacy and altered cellular responses .

Dosage Effects in Animal Models

The effects of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide synthases without causing significant adverse effects . At higher doses, it can lead to toxic effects and adverse reactions . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications .

Metabolic Pathways

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of nitric oxide synthases affects the production of nitric oxide, influencing metabolic pathways related to energy production and cellular respiration .

Transport and Distribution

The transport and distribution of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) exhibits specific subcellular localization, which influences its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

The synthesis of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]- involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thienoimidazole core, followed by the introduction of the pentanamide and hydroxypentyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the compound .

Chemical Reactions Analysis

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]- can be compared with similar compounds such as:

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-hydroxypentyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3S/c19-9-5-1-4-8-16-13(20)7-3-2-6-12-14-11(10-22-12)17-15(21)18-14/h11-12,14,19H,1-10H2,(H,16,20)(H2,17,18,21)/t11-,12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHYCNOAVVFIBE-OBJOEFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]-
Reactant of Route 2
Reactant of Route 2
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]-
Reactant of Route 3
Reactant of Route 3
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]-
Reactant of Route 4
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]-
Reactant of Route 5
Reactant of Route 5
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]-
Reactant of Route 6
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.